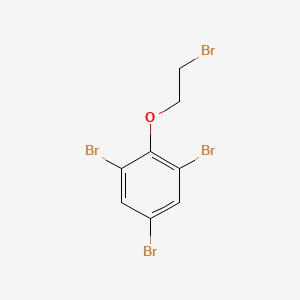

1,3,5-Tribromo-2-(2-bromoethoxy)benzene

Description

Significance of Polybrominated Aromatic Ethers in Advanced Organic Synthesis

Polybrominated aromatic ethers, particularly polybrominated diphenyl ethers (PBDEs), are a significant class of organobromine compounds. wikipedia.orgmdpi.com Historically, their primary industrial application has been as flame retardants in a vast array of consumer and industrial products, including plastics, textiles, and electronics. wisdomlib.orghealthandenvironment.orgwa.govchemicalbull.com The carbon-bromine bonds in these compounds can break under high heat, releasing bromine radicals that interrupt the chemical chain reactions of combustion.

Beyond their use as additives, polybrominated aromatic ethers are valuable intermediates in advanced organic synthesis. The bromine atoms on the aromatic rings serve as versatile functional handles for a variety of chemical transformations. They are key substrates in cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for the formation of carbon-carbon bonds and the construction of complex molecular frameworks. The strategic placement of bromine atoms allows for regioselective functionalization, enabling the synthesis of precisely substituted aromatic compounds that might otherwise be difficult to access. Furthermore, research into naturally occurring polybrominated diphenyl ethers, many of which are produced by marine organisms like sponges and bacteria, has opened new avenues in natural product synthesis and biosynthetic pathway elucidation. nih.govmdpi.com

Structural Features and Electronic Characteristics of 1,3,5-Tribromo-2-(2-bromoethoxy)benzene

The molecular structure of this compound is defined by a benzene (B151609) ring symmetrically substituted with three bromine atoms and an adjacent 2-bromoethoxy group. This substitution pattern confers distinct structural and electronic properties upon the molecule.

Key Structural and Electronic Features:

Aryl Halide Component : The three bromine atoms attached directly to the benzene ring (at positions 1, 3, and 5) give the molecule the character of an aryl bromide. The carbon-bromine (C-Br) bond is polarized due to the higher electronegativity of bromine compared to carbon (2.9 vs. 2.5), rendering the attached carbon atom electrophilic. wikipedia.org

Alkyl Halide Component : The bromoethoxy side chain [-O-CH₂-CH₂-Br] contains a primary alkyl bromide. This feature introduces a different type of reactivity, typical of haloalkanes, such as susceptibility to nucleophilic substitution (Sₙ2) reactions.

Ether Linkage : The ether bond (-O-) connects the aromatic ring to the bromoethyl side chain. The oxygen atom's lone pairs can participate in resonance with the aromatic π-system, influencing the ring's electron density.

Electronic Effects : The bromine atoms are considered weak deactivators in electrophilic aromatic substitution reactions due to their electron-withdrawing inductive effect, which is stronger than their electron-donating resonance effect. However, the bromine p-orbitals can still engage in p-π conjugation with the aromatic ring's π electrons, which can influence the molecule's optical properties. researchgate.net This combination of multiple bromine substituents and an ether linkage creates a unique electronic environment on the aromatic ring.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆Br₄O | nih.govuni.lu |

| Molecular Weight | 437.75 g/mol | nih.gov |

| CAS Number | 68413-71-8 | epa.gov |

| InChIKey | SSZHXDAHYXHGQY-UHFFFAOYSA-N | nih.govuni.lu |

| SMILES | C(COc1c(cc(cc1Br)Br)Br)Br | nih.gov |

Contextualization within the Broader Class of Halogenated Organic Compounds

Halogenated organic compounds, or organohalogens, are a vast class of molecules containing at least one carbon-halogen bond. unacademy.comvedantu.com They are systematically classified based on several criteria, which helps in predicting their chemical reactivity and properties.

Classification Schemes for Halogenated Compounds:

Based on the Halogen : Compounds are categorized as organofluorines, organochlorines, organobromines, or organoiodines. The reactivity generally increases down the group, with the C-Br bond being intermediate in strength and reactivity between C-Cl and C-I bonds. wikipedia.org

Based on the Number of Halogens : Molecules can be classified as monohalogenated, dihalogenated, or polyhalogenated, depending on the number of halogen atoms present. ncert.nic.in this compound is a polyhalogenated (specifically, tetrabrominated) compound.

Based on the Hydrocarbon Skeleton : A primary distinction is made between alkyl halides (haloalkanes) and aryl halides (haloarenes). unacademy.comsydney.edu.au Alkyl halides feature a halogen bonded to an sp³-hybridized carbon, while aryl halides have a halogen attached directly to an sp²-hybridized carbon of an aromatic ring. ncert.nic.in this compound possesses both aryl halide and alkyl halide characteristics.

Organobromine compounds are the most prevalent class of organohalides found in nature, with over 1600 identified natural products. wikipedia.orgrsc.org Their biosynthesis often involves enzymes like bromoperoxidases, which are abundant in marine environments. wikipedia.org Synthetic organohalogens are indispensable in various sectors, serving as solvents, synthetic intermediates, and pharmaceuticals. ncert.nic.in

Table 2: Classification of this compound

| Classification Category | Applicable Class | Rationale |

|---|---|---|

| By Halogen Type | Organobromine | Contains four carbon-bromine bonds. |

| By Number of Halogens | Polyhalogenated (Tetrabromo) | Contains more than one halogen atom. |

| By Carbon Hybridization | Contains both C(sp²)-X and C(sp³)-X bonds | Bromine atoms are attached to both the aromatic ring (sp²) and the ethoxy side chain (sp³). |

| By Hydrocarbon Skeleton | Aryl Halide and Alkyl Halide | Features both an aromatic ring with halogen substituents and an alkyl chain with a halogen substituent. |

Overview of Research Trajectories for Complex Organobromine Molecules

Contemporary research on complex organobromine molecules is multifaceted, spanning from environmental science to the development of novel synthetic methodologies and advanced materials. One major research trajectory stems from the widespread use of brominated flame retardants. chemicalbull.com While effective, the environmental persistence of many of these compounds has spurred research into their biodegradation pathways and the development of safer, more sustainable alternatives. wikipedia.orgyoutube.com

In the realm of organic synthesis, organobromides are prized for their versatility. chemicalbull.comresearchgate.net A significant focus of modern research is the development of highly selective and efficient bromination reactions. cardiff.ac.uknih.gov This includes creating methods for regioselective bromination of complex aromatic systems, which is crucial for the targeted synthesis of pharmaceuticals and other fine chemicals. Furthermore, the utility of the C-Br bond in metal-catalyzed cross-coupling reactions continues to be a fertile ground for innovation, enabling the construction of intricate molecular architectures from organobromine precursors.

The discovery of a vast number of naturally occurring organobromine compounds has also inspired significant research. rsc.org Efforts are directed towards the total synthesis of these complex natural products, which often possess potent biological activities. This research not only provides access to potentially valuable therapeutic agents but also drives the development of new synthetic strategies. Concurrently, studies into the biosynthesis of these molecules are uncovering novel enzymatic pathways for halogenation. Another emerging research area is the use of polybrominated aromatic compounds as building blocks for new materials, such as porous covalent organic frameworks (COFs), where the defined geometry of the organobromine precursors dictates the structure and properties of the final material. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(2-bromoethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZHXDAHYXHGQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCBr)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071518 | |

| Record name | 1,3,5-Tribromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.75 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68413-71-8 | |

| Record name | 1,3,5-Tribromo-2-(2-bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68413-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-tribromo-2-(2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-tribromo-2-(2-bromoethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Tribromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tribromo-2-(2-bromoethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIBROMO-2-(2-BROMOETHOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMK7L852B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Pathways and Methodological Advancements for 1,3,5 Tribromo 2 2 Bromoethoxy Benzene

Retrosynthetic Analysis and Strategic Disconnections for Complex Brominated Ethers

The retrosynthetic analysis of 1,3,5-tribromo-2-(2-bromoethoxy)benzene reveals two primary strategic disconnections. The most logical disconnection is the carbon-oxygen bond of the ether linkage, a common strategy in the synthesis of aryl ethers. This leads to two key synthons: a 2,4,6-tribromophenoxide anion and a 2-bromoethyl cation. The corresponding synthetic equivalents are 2,4,6-tribromophenol (B41969) and a suitable 2-bromoethylating agent, such as 1,2-dibromoethane (B42909). This approach simplifies the complex target molecule into more readily accessible precursors.

A second, less direct, disconnection involves the carbon-bromine bonds on the aromatic ring. This would suggest a precursor of 2-(2-bromoethoxy)phenol, which would then undergo regioselective bromination. However, controlling the regioselectivity of bromination on an already substituted phenol (B47542) can be challenging, making the first disconnection a more synthetically viable and widely adopted strategy.

Precursor Synthesis and Regioselective Halogenation Methodologies

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This involves the regioselective halogenation of an aromatic system and the subsequent introduction of the bromoethoxy moiety.

Direct Bromination Techniques for Aromatic Systems

The synthesis of the crucial precursor, 2,4,6-tribromophenol, is typically achieved through the direct bromination of phenol. The hydroxyl group of phenol is a strongly activating ortho-, para-director, facilitating the substitution of bromine atoms at the 2, 4, and 6 positions of the aromatic ring. The reaction is often carried out using an excess of bromine in a suitable solvent. When phenol is treated with bromine water, a white precipitate of 2,4,6-tribromophenol is readily formed. This high regioselectivity is a key advantage in the synthesis of this precursor.

Introduction of the Bromoethoxy Moiety: Etherification Reaction Strategies

The introduction of the 2-bromoethoxy group is accomplished through a Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium or potassium salt of 2,4,6-tribromophenol (the phenoxide) is reacted with an excess of 1,2-dibromoethane. The phenoxide acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane, resulting in the formation of the desired ether and the displacement of a bromide ion.

Selective Functionalization of Polybrominated Aromatic Nuclei

A key challenge in the etherification step is to achieve selective mono-alkylation of the 2,4,6-tribromophenoxide with 1,2-dibromoethane, preventing the formation of the bis-ether byproduct, 1,2-bis(2,4,6-tribromophenoxy)ethane. To favor the desired mono-etherification, an excess of 1,2-dibromoethane is typically employed. This ensures that the phenoxide is more likely to react with a molecule of 1,2-dibromoethane rather than with the already formed product. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the target compound. chemspider.com

Optimization of Reaction Conditions and Yield Enhancement in Multi-step Synthesis

| Parameter | Conditions and Effects on Yield |

| Base | Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are effective in deprotonating the phenol to form the reactive phenoxide. The choice of base can influence the reaction rate and completeness. organic-synthesis.com |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they can solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accessible for reaction. francis-press.com |

| Temperature | The reaction is often heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination, particularly if there are any secondary or tertiary alkyl halides present. |

| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time for maximizing product formation and minimizing byproduct formation. |

By systematically optimizing these parameters, the yield of the etherification reaction can be significantly improved.

Novel Synthetic Approaches and Green Chemistry Considerations

In line with the growing emphasis on sustainable chemistry, researchers are exploring greener alternatives for the synthesis of brominated aromatic compounds.

For the bromination step, traditional methods often use elemental bromine, which is hazardous. Greener alternatives include the use of solid brominating agents or in-situ generation of bromine from less hazardous sources. For example, the use of sodium bromide in the presence of an oxidizing agent can provide a safer and more environmentally friendly approach to bromination.

In the etherification step, the development of catalytic methods can reduce the amount of waste generated. While the Williamson ether synthesis is generally efficient, the use of phase-transfer catalysts can enhance the reaction rate and allow for the use of less hazardous solvent systems, such as water-organic solvent mixtures. Furthermore, exploring catalytic systems, such as those based on copper or palladium, for the etherification of phenols could offer milder reaction conditions and improved selectivity. google.comfrontiersin.org

The exploration of these novel and greener synthetic methodologies is crucial for the development of more sustainable and efficient routes to this compound and other complex brominated ethers.

Application of Catalytic Methodologies for C-O and C-Br Bond Formation

The structure of this compound contains two key functionalities whose synthesis can be significantly improved through catalysis: the aryl-ether linkage (a C-O bond) and the aryl-bromide bonds (C-Br bonds).

Catalytic C-O Bond Formation:

The formation of the ether bond in this compound likely proceeds via the etherification of 2,4,6-tribromophenol. The classical Williamson ether synthesis, while effective, often requires stoichiometric amounts of strong base and can generate significant salt waste. Modern catalytic approaches offer milder conditions and improved efficiency.

Transition-metal catalysis, particularly with copper or palladium, has become a powerful tool for C-O bond formation. These reactions can couple aryl halides or phenols with alcohols under relatively mild conditions. For a substrate like 2,4,6-tribromophenol, a copper-catalyzed coupling with 2-bromoethanol (B42945) or a related precursor could be a viable pathway, often requiring a ligand to facilitate the catalytic cycle.

Another catalytic approach involves the use of Phase-Transfer Catalysts (PTCs). PTCs, such as quaternary ammonium (B1175870) salts, can facilitate the reaction between the phenoxide (dissolved in an aqueous phase) and the alkyl halide (dissolved in an organic phase), enhancing reaction rates and allowing for milder conditions, thereby reducing potential side reactions and energy consumption.

Catalytic C-Br Bond Formation:

The three bromine atoms on the benzene (B151609) ring are typically introduced via electrophilic aromatic substitution. Traditional bromination methods often use stoichiometric amounts of elemental bromine and a Lewis acid catalyst like FeBr₃, which leads to the formation of significant HBr waste. libretexts.org

Modern advancements focus on catalytic systems that utilize alternative brominating agents and avoid harsh reagents. For instance, oxidative bromination using a catalytic amount of a transition metal and a bromide salt (e.g., NaBr) with a benign oxidant like hydrogen peroxide (H₂O₂) represents a greener alternative. This system generates water as the primary byproduct. Furthermore, the development of solid acid catalysts or recyclable catalytic systems can simplify product purification and minimize waste streams. uniroma1.it Recent research has also explored photoredox catalysis as a powerful strategy for activating and forming various chemical bonds, including C-Br bonds. researchgate.net

Table 1: Comparison of Catalytic vs. Traditional Methods for Key Bond Formations

| Bond Formation | Traditional Method | Catalytic Method | Advantages of Catalysis |

| Aryl C-O Ether | Williamson Synthesis (stoichiometric base) | Copper/Palladium Catalysis; Phase-Transfer Catalysis | Milder conditions, lower waste, higher functional group tolerance. |

| Aryl C-Br | Br₂ with stoichiometric FeBr₃ | Oxidative bromination (e.g., HBr/H₂O₂ with catalyst); Photoredox catalysis | Higher atom economy, reduced hazardous waste (HBr), potential for improved regioselectivity. |

Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic design, with atom economy being a key metric for evaluating the efficiency of a chemical reaction. jocpr.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, with a higher percentage indicating a more efficient and less wasteful process. acs.orgrsc.org

Atom Economy Analysis:

A plausible traditional, multi-step synthesis of this compound might start with the bromination of phenol to form 2,4,6-tribromophenol, followed by a Williamson ether synthesis using 1,2-dibromoethane and a stoichiometric base like sodium hydroxide.

Step 1 (Bromination): C₆H₅OH + 3 Br₂ → C₆H₂Br₃OH + 3 HBr

Step 2 (Etherification): C₆H₂Br₃OH + BrCH₂CH₂Br + 2 NaOH → C₆H₂Br₃OCH₂CH₂Br + NaBr + 2 H₂O

Sustainable Protocols:

A more sustainable and atom-economical approach would redesign this synthesis using catalytic and addition reactions, which are inherently more efficient. rsc.orgbuecher.de

Catalytic Bromination: As discussed previously, using a catalytic system such as NaBr/H₂O₂ for bromination improves atom economy by producing water instead of HBr.

Atom-Economical Etherification: An ideal C-O bond formation would be an addition reaction. For example, a direct catalytic addition of 2,4,6-tribromophenol to bromoacetylene could theoretically offer high atom economy, although this may not be practical. A more feasible approach is optimizing the etherification step to use a catalytic amount of base or a recyclable catalyst, minimizing salt waste.

The goal of a sustainable protocol is to maximize the incorporation of starting materials into the final product, use catalytic rather than stoichiometric reagents, and minimize the generation of waste. rsc.org

Table 2: Atom Economy Comparison of Hypothetical Synthetic Routes

| Route | Key Reagents | Major Byproducts | Theoretical Atom Economy (%) | Sustainability Notes |

| Traditional Route | Br₂, FeBr₃, NaOH, BrCH₂CH₂Br | HBr, NaBr, H₂O | < 50% | High waste generation, use of corrosive reagents. |

| Greener Catalytic Route | NaBr, H₂O₂ (cat.), Phase-Transfer Catalyst | H₂O, NaBr | > 70% | Reduces hazardous HBr waste, milder reaction conditions, potential for catalyst recycling. uniroma1.it |

Note: Atom economy percentages are estimates and depend on the specific reaction pathway chosen.

Control of Stereochemical Aspects (if applicable to chiral derivatives or synthetic intermediates)

The target molecule, this compound, is achiral. nih.gov It does not possess any stereocenters, chiral axes, or planes of chirality. Therefore, for the synthesis of this specific compound, the control of stereochemistry in the final product is not applicable.

However, the principles of stereocontrol could become relevant if a synthetic pathway involved the use of chiral intermediates or if chiral derivatives of the target molecule were desired. For instance, if the ethoxy portion of the molecule were to be substituted with a chiral group (e.g., a (R)- or (S)-2-bromobutoxy group), the synthesis would require stereoselective methods to ensure the desired stereoisomer is produced. Such methods could include the use of chiral catalysts, chiral starting materials, or chiral auxiliaries to direct the stereochemical outcome of a key bond-forming step. For the specific case of this compound, these considerations are not necessary.

Sophisticated Spectroscopic and Structural Elucidation of 1,3,5 Tribromo 2 2 Bromoethoxy Benzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Multi-dimensional NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecular framework.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule.

Without experimental spectra, a data table of expected chemical shifts and coupling constants for the aromatic and ethoxy protons and carbons of 1,3,5-Tribromo-2-(2-bromoethoxy)benzene cannot be generated.

Solid-State NMR Applications for Structural Heterogeneity and Polymorphism

Solid-state NMR is a powerful tool for studying the structure and dynamics of materials in their solid form. It can provide insights into molecular packing, identify different crystalline forms (polymorphism), and characterize structural heterogeneity in a sample. No studies utilizing solid-state NMR for this compound have been found.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Substructural Information

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The analysis of these fragments provides a "fingerprint" of the molecule's structure and helps to elucidate its connectivity. A detailed analysis of the fragmentation pathways, which would involve proposing structures for observed fragment ions, is not possible without the initial HRMS and MS/MS data for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures and Mode Assignments

Correlation of Vibrational Frequencies with Specific Functional Groups and Molecular Geometry

An analysis of the IR and Raman spectra would involve assigning observed vibrational bands to specific motions within the molecule, such as C-H stretching of the aromatic ring, C-O-C stretching of the ether linkage, and C-Br stretching. A data table summarizing these characteristic frequencies and their corresponding vibrational modes for this compound cannot be created without the relevant experimental spectra.

X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a detailed analysis can be constructed by examining a closely related analogue, 2,4,6-trichloroanisole (B165457). The substitution of bromine with chlorine atoms and a methoxy (B1213986) group in place of the bromoethoxy group provides a valid framework for predicting the solid-state characteristics, given the similar steric and electronic properties of halogens and the foundational ether linkage.

The crystal structure of 2,4,6-trichloroanisole reveals a monoclinic crystal system, which is a common packing arrangement for substituted benzene (B151609) derivatives. It is highly probable that this compound would also crystallize in a common, relatively low-symmetry space group such as P2₁/c or C2/c. The presence of the flexible 2-bromoethoxy chain would likely introduce a degree of conformational polymorphism, where different crystal packing arrangements could be achieved depending on the crystallization conditions.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Crystal System | Monoclinic | Based on the crystal structure of the analogous 2,4,6-trichloroanisole. nih.gov |

| Space Group | P2₁/c or C2/c | Common space groups for substituted aromatic compounds. |

| Unit Cell Dimensions | Dependent on the conformation of the bromoethoxy chain | The flexible side chain can adopt various torsion angles, influencing cell parameters. |

| Molecules per Unit Cell (Z) | 2 or 4 | Typical for common monoclinic space groups. |

| Key Intermolecular Interactions | Halogen bonding (Br···Br, Br···O), C-H···Br, van der Waals forces | Inferred from the known behavior of polybrominated aromatic compounds. |

The molecular packing in the solid state of this compound is expected to be governed by a combination of van der Waals forces and more specific intermolecular interactions, primarily halogen bonding. The three bromine atoms on the benzene ring are electron-withdrawing, creating regions of positive electrostatic potential (σ-holes) on their outer surfaces. These can interact favorably with electron-rich regions on adjacent molecules, such as the lone pairs of the ether oxygen or other bromine atoms.

Halogen Bonding: It is anticipated that Br···Br and Br···O halogen bonds would be prominent features in the crystal lattice. These interactions, where the distance between the interacting atoms is less than the sum of their van der Waals radii, play a crucial role in directing the supramolecular assembly. The strength and geometry of these bonds are influenced by the electronic environment of the participating atoms.

C(ring)-O-CH₂-CH₂Br: Rotation around the C(ring)-O and O-CH₂ bonds will dictate the orientation of the ethyl group relative to the aromatic ring.

O-CH₂-CH₂-Br: Rotation around the CH₂-CH₂ bond will determine the position of the terminal bromine atom.

Based on studies of similar alkoxybenzene derivatives, the C(ring)-O-C-C torsion angle is likely to be non-planar to minimize steric hindrance between the side chain and the ortho bromine atoms on the ring.

Interactive Data Table: Predicted Torsion Angles and Halogen Bond Parameters

| Feature | Atoms Involved | Predicted Value/Range | Significance |

| Torsion Angle 1 | C(2)-C(1)-O-C(7) | ± 90-120° | A non-planar arrangement is expected to alleviate steric strain with ortho-bromine atoms. |

| Torsion Angle 2 | C(1)-O-C(7)-C(8) | ~180° (anti-periplanar) or ±60° (gauche) | The extended anti-periplanar conformation is often energetically favored, but gauche forms are also possible. |

| Halogen Bond (Type I) | Br···Br | 3.4 - 3.7 Å | Distances shorter than the sum of van der Waals radii (3.70 Å) indicate a significant interaction. |

| Halogen Bond (Type II) | Br···O | 3.1 - 3.4 Å | Interaction between the σ-hole of a bromine atom and the lone pair of the ether oxygen. |

| Angle of Halogen Bond | C-Br···Br / C-Br···O | ~165° | Halogen bonds exhibit a high degree of directionality, typically close to linear. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within the tribrominated benzene chromophore. The bromoethoxy group acts as an auxochrome, a substituent that modifies the absorption characteristics of the chromophore.

The parent benzene molecule exhibits two main absorption bands: a strong E₂ band around 204 nm and a weaker, symmetry-forbidden B band around 256 nm. Substitution on the benzene ring affects the energy and intensity of these transitions. The presence of the three bromine atoms and the oxygen of the ether linkage, both possessing non-bonding electron pairs, leads to a bathochromic (red) shift of these absorption bands to longer wavelengths.

The expected electronic transitions for this molecule are π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic ring. Based on data from the analogous compounds 2,4,6-tribromophenol (B41969) and 2,4,6-tribromoanisole, we can predict the absorption maxima for this compound. rsc.orgnih.gov

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Absorption Band | Predicted λmax (nm) | Type of Transition | Chromophore |

| Band I | ~280 - 290 nm | π→π | Corresponds to the shifted B-band (benzenoid) of the aromatic ring. |

| Band II | ~210 - 220 nm | π→π | Corresponds to the shifted E₂-band of the aromatic ring. |

The solvent used for spectroscopic analysis can influence the position of the absorption maxima. Polar solvents may interact with the molecule's ground and excited states differently, potentially causing slight shifts in the observed λmax values. For instance, a bathochromic shift is often observed in more polar solvents for π→π* transitions.

Computational Chemistry and Theoretical Investigations of 1,3,5 Tribromo 2 2 Bromoethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular properties from first principles. These methods are instrumental in determining the electronic structure and preferred three-dimensional arrangement of atoms in 1,3,5-Tribromo-2-(2-bromoethoxy)benzene.

Density Functional Theory (DFT) and Ab Initio Methods for Ground State Properties

Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemistry for calculating the ground state properties of molecules. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy. researchgate.net These methods approximate the complex many-electron problem by focusing on the electron density. Ab initio methods, while computationally more demanding, are derived directly from theoretical principles without the inclusion of experimental data.

For this compound, these calculations would begin with geometry optimization to find the lowest energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. The resulting optimized geometry provides crucial information about the molecule's shape and the spatial relationship between the tribrominated benzene (B151609) ring and the bromoethoxy side chain.

Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.40 Å |

| C-Br bond length | ~1.90 Å |

| C-O bond length | ~1.37 Å |

| O-C-C bond angle | ~108° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures, calculated using the specified DFT method and basis set. Actual values would require a specific computational study.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.

For this compound, FMO analysis would reveal the regions of highest electron density (HOMO) and lowest electron density (LUMO). The HOMO is likely to be distributed across the oxygen atom of the ethoxy group and the aromatic ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO may be localized around the carbon atoms bonded to the bromine atoms, suggesting these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These energy values are illustrative and represent a plausible outcome of a DFT calculation for a molecule with this structure.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a means to explore the conformational space and flexibility of this compound over time. ekb.eg By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's vibrational and rotational motions, as well as the flexibility of the bromoethoxy side chain. nih.govdtic.mil

These simulations can reveal the range of accessible conformations, the barriers to rotation around single bonds, and how the molecule's shape might change in different environments (e.g., in a solvent or at different temperatures). This information is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system or reactants in a chemical process.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods are also highly effective in predicting and helping to interpret various types of molecular spectra. This can be particularly useful for identifying and characterizing a compound like this compound.

Theoretical NMR Chemical Shift and Vibrational Spectra Generation

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. worktribe.com By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, it is possible to generate a theoretical NMR spectrum that can be compared with experimental data for structure verification. escholarship.org

Similarly, computational methods can generate theoretical vibrational spectra (infrared and Raman). nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be produced. icm.edu.plresearchgate.net This can aid in the assignment of experimental spectral peaks to specific molecular vibrations, providing a deeper understanding of the molecule's bonding and structure. researchgate.net

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-O (aromatic) | ~155 |

| C-Br (aromatic) | ~115 |

| CH (aromatic) | ~112 |

| O-CH₂ | ~70 |

Note: This data is illustrative and based on general principles of NMR spectroscopy for the functional groups present. Actual computational predictions would provide more precise values.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry can be used to explore the potential chemical reactions of this compound and to elucidate the mechanisms of these reactions. Transition State Theory (TST) is a fundamental framework for understanding reaction rates. wikipedia.org

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state are critical for determining the activation energy of the reaction, which in turn governs the reaction rate. This approach can be used to study, for example, nucleophilic substitution reactions involving the bromoethoxy side chain or electrophilic substitution on the aromatic ring.

Chemical Reactivity and Mechanistic Studies of 1,3,5 Tribromo 2 2 Bromoethoxy Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Tribrominated Benzene (B151609) Ring

Aromatic rings are typically nucleophilic; however, the presence of strong electron-withdrawing substituents can render them susceptible to nucleophilic attack. masterorganicchemistry.comwikipedia.org This process, known as Nucleophilic Aromatic Substitution (SNAr), is a principal reaction pathway for highly halogenated benzenes. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. chemistrysteps.comyoutube.com

In the case of 1,3,5-Tribromo-2-(2-bromoethoxy)benzene, the three bromine atoms on the benzene ring act as powerful electron-withdrawing groups due to their inductive effects. This significantly reduces the electron density of the aromatic ring, making it electrophilic and thus activated towards attack by strong nucleophiles such as alkoxides, thiolates, or amines. byjus.com The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom, leading to the formation of the Meisenheimer intermediate. chemistrysteps.com The negative charge of this intermediate is delocalized across the aromatic system and is stabilized by the electron-withdrawing bromine substituents. masterorganicchemistry.com Aromaticity is restored in the final step by the expulsion of a bromide leaving group. chemistrysteps.com

Regioselectivity and Electronic Effects of Bromine Substituents

The regioselectivity of SNAr reactions on polysubstituted aromatic rings is dictated by the electronic effects of the substituents. For a nucleophilic aromatic substitution to occur, the ring must be activated by electron-withdrawing groups, which are typically positioned ortho and/or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comchemistrysteps.com

In this compound, all three bromine atoms are electron-withdrawing. The bromine atoms at positions 1, 3, and 5 create a highly electron-deficient ring. A nucleophile can potentially attack the carbons at C1, C3, or C5.

Attack at C1 or C5: A nucleophilic attack at the C1 or C5 position is activated by the bromine atoms at the ortho (C3) and para (C5 or C1) positions, respectively.

Attack at C3: An attack at the C3 position is activated by the two ortho bromine atoms (C1 and C5).

The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is because the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comchemistrysteps.com

Aliphatic Substitution Reactions on the Bromoethoxy Chain

The 2-bromoethoxy side chain provides a second site for nucleophilic attack, distinct from the aromatic ring. The bromine atom on the ethyl group is susceptible to classical aliphatic nucleophilic substitution (SN2) reactions. This allows for the selective modification of the side chain without altering the tribrominated aromatic core, provided that appropriate reaction conditions are chosen to favor aliphatic over aromatic substitution.

A wide variety of nucleophiles can be employed to displace the aliphatic bromide, leading to a range of functionalized derivatives.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) |

These reactions typically proceed via a standard SN2 mechanism, involving a backside attack on the carbon atom bonded to the bromine. The efficiency of the substitution can be influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

Elimination Reactions Leading to Unsaturated Ether Derivatives

In the presence of a strong, non-nucleophilic base, the 2-bromoethoxy side chain can undergo an elimination reaction (E2 mechanism) to form an unsaturated ether derivative. This reaction, known as dehydrobromination, involves the removal of a proton from the carbon adjacent to the oxygen atom and the simultaneous expulsion of the bromide ion.

The use of a bulky base, such as potassium tert-butoxide (KOtBu), is often preferred to minimize the competing SN2 substitution reaction. The product of this elimination is 1,3,5-tribromo-2-(vinyloxy)benzene. This transformation provides a route to vinyl ether functionalities, which are valuable building blocks in organic synthesis, participating in reactions like polymerization and cycloadditions.

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of aryl halides. mdpi.com this compound, with its multiple C-Br bonds, is an excellent substrate for such transformations. The differential reactivity of the bromine atoms could potentially allow for selective and sequential couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com It is a versatile method for creating new carbon-carbon bonds. nih.gov By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve mono-, di-, or tri-substitution on the aromatic ring. semanticscholar.org

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orglibretexts.org A key advantage is the stability of organostannanes to air and moisture. organic-chemistry.org Similar to the Suzuki coupling, this method can be used to introduce a variety of alkyl, vinyl, or aryl groups onto the benzene ring. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction allows for the vinylation of the aromatic ring, providing access to stilbene-like structures. researchgate.net

The regioselectivity in these cross-coupling reactions on polyhalogenated aromatics is often governed by a combination of steric and electronic factors, as well as the specific catalyst and ligands used. The oxidative addition of the palladium(0) catalyst into the C-Br bond is a key step, and its rate can differ for the non-equivalent bromine atoms on the ring. baranlab.org

| Coupling Reaction | Coupling Partner | Catalyst/Base Example | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C(aryl)-C(aryl) |

| Stille | Organostannane | Pd(PPh₃)₄ / LiCl | C(aryl)-C(R) |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | C(aryl)-C(vinyl) |

Reductive Debromination Pathways and Reaction Mechanisms

The selective or complete removal of bromine atoms from the aromatic ring can be achieved through reductive debromination. This transformation is useful for synthesizing less halogenated compounds or as a final step after using the bromine atoms as directing groups. organic-chemistry.org

Several methods are available for this purpose:

Catalytic Hydrogenation: This is a common method involving the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like sodium hypophosphite). organic-chemistry.org It is possible to achieve selective debromination, as aryl bromides are generally reduced more readily than aryl chlorides. organic-chemistry.org The conditions can often be tuned to control the extent of debromination.

Zerovalent Metals: Nanoscale zerovalent iron (nZVI) has been shown to be effective in the reductive debromination of polybrominated compounds like polybrominated diphenyl ethers (PBDEs). nih.gov The reaction proceeds via electron transfer from the metal surface to the aromatic ring, leading to the cleavage of the C-Br bond. nih.gov Studies on PBDEs have shown a positional preference for debromination, with meta-bromines often being the most susceptible. nih.gov

Photochemical Methods: Light-mediated reactions, often in the presence of a photosensitizer and a hydrogen atom donor, can also effect the reductive cleavage of C-Br bonds in both aryl and alkyl bromides. semanticscholar.orgacs.org

The chemoselectivity of these reductions is a key consideration. It is generally possible to reduce the aryl bromides without affecting the alkyl bromide on the ethoxy chain, or vice-versa, by choosing the appropriate reagent system. For instance, catalytic hydrogenation with Pd/C typically reduces aryl halides without cleaving alkyl halides. masterorganicchemistry.com

Oxidative Transformations and Cleavage Reactions of the Ether Linkage

The ether linkage in this compound is generally stable to many chemical transformations. However, under harsh oxidative conditions, cleavage of the aryl-oxygen (Ar-O) bond can occur. The high degree of bromination makes the aromatic ring electron-deficient, which can influence the stability of the ether bond compared to electron-rich aryl ethers.

While the direct oxidative cleavage of such a robust ether bond is challenging, certain reagents are known to cleave aryl ethers. For example, strong Lewis acids in combination with nucleophiles or certain enzymatic systems like fungal peroxygenases can cleave alkyl aryl ethers. nih.gov In some biological systems, the cleavage of β-aryl ether bonds is a key step in lignin degradation and can be mimicked by chemical systems. researchgate.net Reductive methods using alkali metals are also known to cleave aryl ethers, typically at the Ar-O bond to generate an aryllithium species and a lithium alkoxide. nih.gov However, for this specific substrate, such reactions would likely be complicated by the presence of the multiple bromine atoms.

Role of 1,3,5 Tribromo 2 2 Bromoethoxy Benzene As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor for the Synthesis of More Complex Polybrominated Organic Scaffolds

The presence of four bromine atoms on the molecule, three on the aromatic ring and one on the ethoxy chain, makes 1,3,5-Tribromo-2-(2-bromoethoxy)benzene an excellent starting material for the synthesis of a variety of more complex polybrominated organic scaffolds. The differential reactivity of the aryl and alkyl bromides allows for selective chemical transformations.

The aromatic bromine atoms can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in constructing larger, multi-functionalized aromatic systems. For instance, the tribrominated benzene (B151609) core can be sequentially functionalized to create C3-symmetric molecules, which are of interest in various areas of chemistry, including supramolecular chemistry and materials science.

The bromo group on the ethoxy side chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, amines, thiols, and larger organic moieties. This dual reactivity is a key feature that enables the synthesis of intricate and precisely designed molecular structures.

Table 1: Potential Reactions for the Elaboration of this compound

| Reaction Type | Reagents and Conditions | Potential Product Scaffolds |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Poly-aryl substituted benzenes |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Aryl alkynes |

| Nucleophilic Substitution | Azides, amines, thiols | Functionalized ether side chains |

| Ether Cleavage | Strong acids (e.g., HBr) | 2,4,6-Tribromophenol (B41969) derivatives |

Monomer or Component in the Development of Novel Polymeric Architectures

The polybrominated nature of this compound makes it a valuable monomer for the development of novel polymeric materials, particularly those with enhanced flame-retardant properties. Polybrominated diphenyl ethers (PBDEs) are a well-known class of brominated flame retardants used in a variety of consumer products to inhibit combustion. wikipedia.orgepa.gov While specific polymers derived from this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential utility in this area.

Polymers incorporating brominated ether units can be synthesized through various polymerization techniques. The aromatic bromine atoms of this compound can be utilized in polycondensation reactions, such as Suzuki polycondensation, with difunctional monomers to create novel aromatic polymers. The resulting polymers would possess a high bromine content, contributing to their flame-retardant characteristics.

Furthermore, the bromoethoxy side chain offers a handle for polymerization via other mechanisms. For example, it could be converted to a polymerizable group, such as an acrylate (B77674) or a vinyl ether, which could then undergo radical or cationic polymerization. This approach would lead to polymers with brominated aromatic pendants, influencing the material's properties.

The incorporation of such brominated monomers into existing polymer backbones, like polystyrenes or polycarbonates, can be achieved through copolymerization or by using the brominated compound as an additive flame retardant. researchgate.net

Intermediate in the Synthesis of Specific Chemical Reagents or Functional Molecules

Beyond its use in creating larger scaffolds and polymers, this compound can serve as a key intermediate in the multi-step synthesis of specific chemical reagents and functional molecules. The strategic manipulation of its bromine atoms and ether linkage allows for the construction of target molecules with precise substitution patterns and functionalities.

For example, selective lithiation or Grignard formation at one of the aromatic bromine positions, followed by reaction with an electrophile, could lead to the synthesis of dissymmetrically substituted benzene derivatives. The bromoethoxy group can also be a precursor to other functionalities. For instance, elimination of HBr from the side chain would yield a vinyl ether, a valuable functional group in organic synthesis.

While direct synthetic routes from this compound to specific named reagents are not readily found in the searched literature, its structural features are analogous to other polybrominated aromatics that are used as intermediates. For example, 1,3,5-tribromobenzene (B165230) is a known precursor to C3-symmetric molecules. orgsyn.org

Applications in Supramolecular Chemistry and Non-Covalent Interactions

The electron-rich bromine atoms and the aromatic pi-system of this compound make it a candidate for engaging in various non-covalent interactions, which are the foundation of supramolecular chemistry. These interactions include halogen bonding, π-π stacking, and C-H···Br hydrogen bonds.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base. The bromine atoms on the benzene ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in other molecules to form well-defined supramolecular assemblies. The strength and directionality of these interactions can be tuned by the electronic nature of the substituents on the interacting partners. mdpi.com

The aromatic ring itself can participate in π-π stacking interactions with other aromatic systems. The presence of multiple bromine atoms influences the electronic properties of the benzene ring, which in turn affects the nature and strength of these stacking interactions. acs.org Furthermore, weak C-H···Br hydrogen bonds can play a significant role in the crystal packing and molecular recognition of compounds containing this moiety. researchgate.net While specific studies on the supramolecular chemistry of this compound are not available, the principles governing non-covalent interactions in similar brominated aromatic compounds suggest its potential for designing and constructing novel supramolecular architectures. nih.govnih.gov

Environmental Fate and Chemical Degradation of 1,3,5 Tribromo 2 2 Bromoethoxy Benzene

Photolytic Degradation Pathways under Environmental Conditions

Photolytic degradation, initiated by the absorption of solar radiation, is a primary abiotic pathway for the transformation of many BFRs in the environment. For aromatic brominated compounds, this process typically involves the cleavage of carbon-bromine (C-Br) bonds, leading to a stepwise reduction in the number of bromine atoms, a process known as reductive debromination. The energy from ultraviolet (UV) radiation can excite the molecule, making the C-Br bond susceptible to breaking. This process is influenced by the surrounding medium, such as the presence of photosensitizers in natural waters, which can accelerate degradation.

For 1,3,5-tribromo-2-(2-bromoethoxy)benzene, it is anticipated that photolysis would lead to the formation of less-brominated benzene (B151609) derivatives. The cleavage of a bromine atom from the aromatic ring would result in the formation of various dibromo- and monobromo-2-(2-bromoethoxy)benzene isomers. Further photolytic action could potentially cleave the ether linkage or the C-Br bond on the ethoxy side chain, although the aromatic C-Br bonds are generally more susceptible to photolysis. The degradation of other brominated diphenyl ethers has been shown to produce hydroxylated and debrominated products upon UV irradiation. In some instances, the photolytic degradation of BFRs can also lead to the formation of more toxic byproducts, such as polybrominated dibenzofurans (PBDFs), through intramolecular cyclization, although the likelihood of this pathway depends on the specific chemical structure.

Table 1: Potential Photolytic Degradation Products of this compound

| Parent Compound | Potential Degradation Product(s) | Degradation Pathway |

| This compound | Dibromo-2-(2-bromoethoxy)benzene isomers | Reductive debromination |

| This compound | Monobromo-2-(2-bromoethoxy)benzene isomers | Reductive debromination |

| This compound | 1,3,5-Tribromophenol and bromoethanol | Ether bond cleavage |

Chemical Hydrolysis and Solvolysis Mechanisms in Aqueous Environments

Chemical hydrolysis is another significant abiotic degradation process for organic compounds in aqueous environments. This reaction involves the cleavage of a chemical bond by the action of water. For this compound, two primary sites are susceptible to hydrolysis: the ether linkage and the aliphatic carbon-bromine bond in the bromoethoxy group.

Aromatic ethers are generally resistant to hydrolysis under neutral pH conditions found in most natural waters. However, under acidic or basic conditions, the ether bond can be cleaved. Acid-catalyzed cleavage would involve protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This would yield 1,3,5-tribromophenol and 2-bromoethanol (B42945).

The aliphatic C-Br bond in the bromoethoxy side chain is also a potential site for hydrolysis. Nucleophilic substitution by a water molecule would lead to the replacement of the bromine atom with a hydroxyl group, forming 2-(2,4,6-tribromophenoxy)ethanol (B1619372) and hydrobromic acid. The rate of this reaction is dependent on factors such as temperature and pH. Generally, the hydrolysis of aliphatic halides is more facile than the cleavage of aromatic ethers.

Solvolysis, a more general term for the reaction of a substance with the solvent, would follow similar mechanisms in other protic environmental media.

Biotransformation and Biodegradation Potential in Environmental Compartments

The microbial-mediated breakdown of BFRs is a critical process in their environmental fate. Both aerobic and anaerobic conditions can support the biodegradation of these compounds, although the specific pathways and rates can differ significantly.

Under anaerobic conditions, which are prevalent in sediments and some subsurface environments, reductive debromination is a key initial step in the biodegradation of many polybrominated compounds. Microorganisms can utilize the brominated aromatic ring as an electron acceptor, sequentially removing bromine atoms. This process generally leads to the formation of less-brominated and often less-toxic congeners. For this compound, this would likely result in the formation of dibromo- and monobromo- derivatives.

In aerobic environments, the degradation pathways are typically initiated by oxidative enzymes. Microorganisms can hydroxylate the aromatic ring, leading to ring cleavage. The ether bond can also be a target for microbial enzymes, leading to its cleavage and the formation of 1,3,5-tribromophenol and metabolites of the bromoethoxy side chain. The presence of an additional carbon source can sometimes enhance the biodegradation of BFRs through co-metabolism.

The microbial degradation of brominated aromatic compounds is facilitated by a diverse array of enzyme systems. Under anaerobic conditions, reductive dehalogenases are the key enzymes responsible for the removal of bromine atoms from the aromatic ring. These enzymes are often part of the respiratory chain of dehalorespiring bacteria.

Under aerobic conditions, monooxygenases and dioxygenases play a crucial role. These enzymes incorporate one or two atoms of oxygen into the aromatic ring, respectively, leading to the formation of hydroxylated intermediates. These intermediates can then undergo further enzymatic reactions, culminating in the cleavage of the aromatic ring. For the ether linkage, etherases could potentially be involved in its cleavage. The degradation of the aliphatic bromoethoxy side chain could be initiated by dehalogenases that act on aliphatic halides.

Table 2: Key Enzyme Systems in the Potential Biodegradation of this compound

| Condition | Enzyme System | Potential Action |

| Anaerobic | Reductive Dehalogenases | Removal of bromine from the aromatic ring |

| Aerobic | Monooxygenases/Dioxygenases | Hydroxylation and subsequent cleavage of the aromatic ring |

| Aerobic | Etherases | Cleavage of the ether bond |

| Aerobic | Aliphatic Dehalogenases | Removal of bromine from the ethoxy side chain |

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of this compound in complex environmental matrices such as soil, sediment, water, and biota require sophisticated analytical techniques. The general approach involves sample extraction, clean-up to remove interfering substances, and instrumental analysis.

Sample Extraction:

Solid Samples (Soil, Sediment, Biota): Common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasound-assisted extraction (UAE) using organic solvents like hexane, dichloromethane, or mixtures thereof.

Water Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with cartridges packed with materials like C18 are typically employed to concentrate the analyte from the aqueous phase.

Sample Clean-up: Crude extracts often contain co-extracted matrix components that can interfere with the analysis. Clean-up procedures are therefore essential. Gel permeation chromatography (GPC) is effective for removing high-molecular-weight substances like lipids from biological samples. Adsorption chromatography using materials such as silica (B1680970) gel or Florisil is used to separate the target analyte from other co-extracted organic compounds.

Instrumental Analysis: Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common technique for the analysis of BFRs.

Gas Chromatography (GC): Provides the necessary separation of the target analyte from other compounds in the extract.

Mass Spectrometry (MS): Offers sensitive and selective detection. Electron capture negative ionization (ECNI) is particularly sensitive for highly brominated compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the unequivocal identification of the compound.

Liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is an alternative technique, especially for more polar or thermally labile BFRs and their transformation products.

Identification and Characterization of Environmental Transformation Products and Metabolites

Identifying the transformation products and metabolites of this compound is crucial for a comprehensive understanding of its environmental risk. These degradation products may have different toxicological profiles than the parent compound.

The primary approach for identifying unknown transformation products involves the use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS. These instruments provide accurate mass measurements that allow for the determination of the elemental composition of the unknown compounds. By comparing the mass spectra of samples from degradation studies with those of control samples, potential transformation products can be identified.

Further structural elucidation often requires tandem mass spectrometry (MS/MS) experiments, where the identified ions are fragmented to obtain structural information. The fragmentation patterns can provide clues about the positions of bromine atoms, the presence of hydroxyl groups, and the integrity of the ether linkage. The synthesis of authentic standards of suspected transformation products is the ultimate confirmation of their identity.

Based on the degradation pathways of similar BFRs, the expected environmental transformation products and metabolites of this compound would include:

Debrominated analogues (e.g., dibromo- and monobromo-2-(2-bromoethoxy)benzene).

Hydroxylated derivatives of the parent compound and its debrominated analogues.

Products resulting from the cleavage of the ether bond, such as 1,3,5-tribromophenol and 2-bromoethanol or their further metabolites.

Products from the hydrolysis or microbial degradation of the bromoethoxy side chain, such as 2-(2,4,6-tribromophenoxy)ethanol.

Future Research Directions and Emerging Opportunities for 1,3,5 Tribromo 2 2 Bromoethoxy Benzene

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The industrial viability and environmental footprint of any chemical compound are heavily reliant on the efficiency and sustainability of its synthesis. For 1,3,5-Tribromo-2-(2-bromoethoxy)benzene, future research will likely focus on developing synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic approaches to similar polybrominated aryl ethers often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research should aim to overcome these limitations. Key areas of investigation could include:

Catalytic Bromination: Exploring novel catalytic systems for the regioselective bromination of the aromatic ring. This could involve the use of solid acid catalysts, zeolites, or metal-organic frameworks to improve selectivity and catalyst recyclability.

One-Pot Syntheses: Designing one-pot or tandem reactions that combine the bromination of the phenol (B47542) precursor and the subsequent etherification, thereby reducing the number of isolation and purification steps.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for facile scale-up.

Alternative Brominating Agents: Investigating the use of greener brominating agents to replace elemental bromine, which is hazardous to handle and transport.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Bromination | High selectivity, catalyst recyclability, reduced waste. | Catalyst deactivation, cost of novel catalysts. |

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, improved atom economy. | Complex reaction optimization, potential for side reactions. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability. | Initial setup cost, potential for clogging. |

| Alternative Brominating Agents | Improved safety profile, reduced environmental impact. | Lower reactivity, higher cost. |

Exploration of Novel Reactivity Patterns and Unconventional Catalytic Transformations

The presence of multiple reactive sites in this compound—the C-Br bonds on the aromatic ring and the aliphatic C-Br bond—opens up a wide array of possibilities for novel chemical transformations. Future research should focus on exploring its reactivity under various catalytic conditions to unlock new synthetic pathways and applications.

Potential areas of exploration include:

Selective C-Br Bond Activation: Developing catalytic systems that can selectively activate one or more of the C-Br bonds. This could enable the regioselective introduction of new functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The differential reactivity of the aryl and alkyl C-Br bonds is a key aspect to be investigated.

Catalytic Debromination: Investigating catalytic hydrodebromination reactions to selectively remove bromine atoms. This could lead to the synthesis of partially debrominated derivatives with tailored properties. researchgate.netnih.gov

Intramolecular Cyclization: Exploring the possibility of intramolecular cyclization reactions, potentially triggered by the removal of a bromine atom, to form novel heterocyclic structures.

Photocatalytic Transformations: Utilizing visible-light photocatalysis to drive novel transformations of this compound, such as C-H functionalization or dehalogenation reactions.

Integration of Advanced In Situ Spectroscopic Techniques for Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. The application of advanced in situ spectroscopic techniques can provide real-time insights into the reactive intermediates and transition states involved in the reactions of this compound.

Future mechanistic studies could employ a range of techniques, including:

In Situ NMR Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time, providing valuable kinetic and structural information.

In Situ FT-IR and Raman Spectroscopy: To identify functional group transformations and track the evolution of key vibrational modes throughout a reaction.

Mass Spectrometry: To detect and characterize transient intermediates and byproducts, aiding in the elucidation of complex reaction pathways.

By combining these techniques, researchers can build a comprehensive picture of the reaction mechanisms, leading to more rational and efficient process development.

Computational Design and Predictive Modeling of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these methods can be used to predict the properties of its derivatives and to guide the design of new molecules with specific reactivity and functionality.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To investigate the electronic structure, bond dissociation energies, and reactivity of this compound and its derivatives. DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack and to rationalize observed reactivity patterns. nih.gov

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and intermolecular interactions of this compound, which can be important for its application in materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models for the properties of derivatives of this compound, such as their flame retardant efficacy or biological activity. nih.gov

A summary of the potential applications of computational modeling is provided in Table 2.

Table 2: Applications of Computational Modeling in the Study of this compound

| Computational Method | Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity prediction | Bond dissociation energies, electron density distribution, reaction pathways. |

| Molecular Dynamics (MD) | Conformational analysis | Molecular flexibility, intermolecular interactions, diffusion in polymers. |

| QSAR Modeling | Property prediction | Flame retardancy, toxicity, biodegradability. |

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Materials Science

The polybrominated nature of this compound makes it a promising candidate for applications in materials science, particularly as a flame retardant or as a building block for functional polymers. Future research should focus on interdisciplinary collaborations to explore these possibilities.

Potential areas for interdisciplinary research include:

Flame Retardant Applications: Investigating the efficacy of this compound as an additive or reactive flame retardant in various polymer matrices. Its thermal stability and decomposition pathways would be critical parameters to study.

Polymer Synthesis: Utilizing the reactive C-Br bonds to incorporate this molecule into polymer backbones or as a cross-linking agent to create novel materials with enhanced thermal or mechanical properties. The bromoethoxy group could also be a site for polymerization.

Functional Materials: Exploring the synthesis of derivatives of this compound for applications in areas such as organic electronics or as precursors for porous organic frameworks.